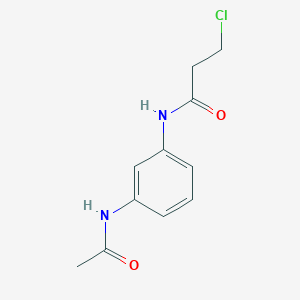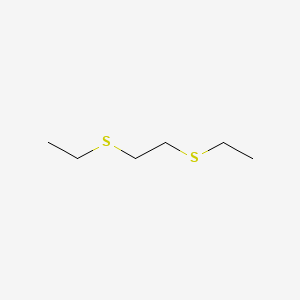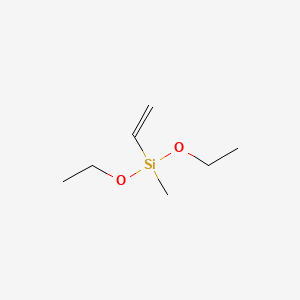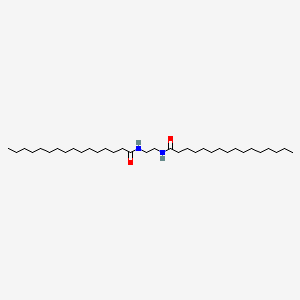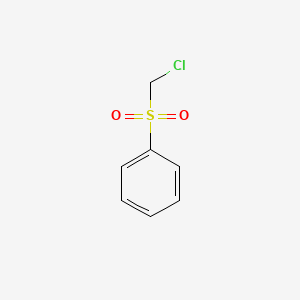
Chloromethyl phenyl sulfone
Vue d'ensemble
Description
Chloromethyl phenyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
The synthesis of Chloromethyl phenyl sulfone involves the oxidation of sulfides . The reaction runs best with more than two equivalents of a strong base . The proper choice of solvent and base assures a fast deprotonation of the active methylenes and a fast β-elimination from the σ-adducts .Molecular Structure Analysis
The molecular formula of Chloromethyl phenyl sulfone is C6H5SO2CH2Cl . Its molecular weight is 190.65 .Chemical Reactions Analysis
Chloromethyl phenyl sulfone is involved in Vicarious Nucleophilic Substitution (VNS) reactions . In these reactions, nitroarenes react with carbanions that are usually generated from active methylenes by reaction with a base that is also consumed in a later elimination step .Physical And Chemical Properties Analysis
Chloromethyl phenyl sulfone has a melting point of 51-53 °C . It is a clear colorless to pale yellow liquid .Applications De Recherche Scientifique
Reactions with Nitrobenzophenones
Chloromethyl phenyl sulfone is involved in diverse chemical reactions, such as replacing hydrogen atoms in nitrobenzophenones. For example, it can replace hydrogen atoms o′- and p- to the nitro group in o-nitrobenzophenone, while with p-nitrobenzophenone, it undergoes Darzens condensation followed by rearrangement and decarbonylation (Mąkosza et al., 1984).
Formation of Aziridine Rings
Treatment of benzonaphthyridines with chloromethyl phenyl sulfone in the presence of base leads to the formation of aziridine rings. This process also applies to benzonaphthyridine N-oxides, which undergo vicarious nucleophilic substitution of hydrogen (Bachowska & Zujewska, 2001).
Vicarious Nucleophilic Substitution
Chloromethyl phenyl sulfone carbanions react with anthraquinone derivatives containing electron-donating substituents in two major ways: vicarious nucleophilic substitution of hydrogen and addition to the carbonyl group (Ma̧kosza, Nizamov, & Urbańczyk-Lipkowska, 1998).
Asymmetric Darzens Reaction
Chloromethyl phenyl sulfone is utilized in the catalytic asymmetric Darzens reaction to produce α,β-epoxysulfones with satisfactory enantioselectivity. This is achieved using chiral quaternary ammonium salts as the phase transfer catalyst (Arai & Shioiri, 2002).
Synthesis of α-Sulfinyl Ketones
The carbanion of chloromethyl phenyl sulfoxide is used in a method for homologation of ketones to α-sulfinyl ketones. This involves treating the carbanion with ketones to give adducts, which are then converted into α-sulfinyl ketones (Satoh, Hayashi, Mizu, & Yamakawa, 1994).
Synthesis of Aziridines
The reaction of lithio α-chloromethyl phenyl sulfone with imines produces aziridines in good yields, demonstrating another versatile application in synthetic chemistry (Reutrakul, Prapansiri, & Panyachotipun, 1984).
Mécanisme D'action
Target of Action
Chloromethyl phenyl sulfone primarily targets nitroarenes . Nitroarenes are a class of organic compounds that contain a nitro group (-NO2) attached to an aromatic ring. They play a crucial role in various chemical reactions due to their electrophilic nature .
Mode of Action
The compound interacts with its targets through a process known as Vicarious Nucleophilic Substitution (VNS) . In this process, chloromethyl phenyl sulfone acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond . The VNS process involves the direct nucleophilic replacement of hydrogen in electrophilic arenes . This was first proven by treatment of nitrobenzene with chloromethyl phenyl sulfone .
Biochemical Pathways
The VNS process affects the biochemical pathways of nitroarenes. The reaction involves the formation of σ-adducts from carbanions that contain leaving groups at the carbanionic center . These σ-adducts then proceed to lose the leaving group, resulting in the substitution of hydrogen .
Result of Action
The result of the action of chloromethyl phenyl sulfone is the substitution of hydrogen in nitroarenes, leading to the formation of new compounds . This can significantly alter the properties of the original nitroarene, potentially leading to the creation of compounds with novel properties.
Action Environment
The action of chloromethyl phenyl sulfone can be influenced by various environmental factors. For instance, the presence of a strong base can facilitate the deprotonation of active methylenes and a fast β-elimination from the σ-adducts . Additionally, the choice of solvent can also impact the reaction .
Safety and Hazards
Orientations Futures
The general mechanism of nucleophilic aromatic substitution in electron-deficient arenes and its specific features reveal a much wider scope, versatility, and diversity of the reactions between nucleophiles and nitroarenes . This suggests potential future directions in the field of organic chemistry.
Propriétés
IUPAC Name |
chloromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIQSVCXQZNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222386 | |
| Record name | ((Chloromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl phenyl sulfone | |
CAS RN |
7205-98-3 | |
| Record name | [(Chloromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Chloromethyl)sulphonyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl phenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ((Chloromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5SR7NM49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




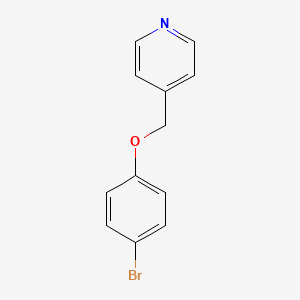


![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

